molecular formula C6H13NO B2690285 (S)-3-Methoxypiperidine CAS No. 793667-32-0

(S)-3-Methoxypiperidine

Cat. No.: B2690285
CAS No.: 793667-32-0
M. Wt: 115.176
InChI Key: MRWRHHSVHWCISU-LURJTMIESA-N
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Description

(S)-3-Methoxypiperidine is a chiral piperidine derivative with a methoxy group attached to the third carbon atom in the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxypiperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Chiral Resolution: The racemic mixture of 3-methoxypiperidine can be resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques to separate the desired enantiomer.

    Optimized Reaction Conditions: Employing optimized reaction conditions to ensure high yield and purity of the final product.

    Catalysis: Using catalysts to enhance the efficiency of the methoxylation process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Methoxide, ethoxide, and other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Methoxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-Methoxypiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor, depending on the target.

Comparison with Similar Compounds

    ®-3-Methoxypiperidine: The enantiomer of (S)-3-Methoxypiperidine with similar chemical properties but different biological activity.

    3-Hydroxypiperidine: A structurally similar compound with a hydroxyl group instead of a methoxy group.

    3-Methylpiperidine: Another similar compound with a methyl group at the third position.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its analogs.

Properties

IUPAC Name

(3S)-3-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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